molecular formula C14H13NOS B13532056 3-Phenylmethoxybenzenecarbothioamide CAS No. 24723-35-1

3-Phenylmethoxybenzenecarbothioamide

Cat. No.: B13532056
CAS No.: 24723-35-1
M. Wt: 243.33 g/mol
InChI Key: ODFBZXPEUCMTEH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzothioamide is an organic compound that belongs to the class of benzothioamides It features a benzene ring substituted with a benzyloxy group and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzothioamide typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-benzyloxybenzaldehyde. This intermediate is then reacted with thioamide under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioamide bond.

Industrial Production Methods

Industrial production methods for 3-(Benzyloxy)benzothioamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothioamides depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)benzothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzothioamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The thioamide group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A related compound with a sulfur and nitrogen heterocycle.

    Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.

    Benzimidazole: Contains a nitrogen heterocycle similar to benzothiazole.

Uniqueness

3-(Benzyloxy)benzothioamide is unique due to the presence of both a benzyloxy group and a thioamide group, which confer distinct chemical properties and reactivity

Properties

CAS No.

24723-35-1

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

3-phenylmethoxybenzenecarbothioamide

InChI

InChI=1S/C14H13NOS/c15-14(17)12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,17)

InChI Key

ODFBZXPEUCMTEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N

Origin of Product

United States

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